molecular formula C14H13ClN2O2 B1414898 N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide CAS No. 1082129-12-1

N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide

Cat. No.: B1414898
CAS No.: 1082129-12-1
M. Wt: 276.72 g/mol
InChI Key: LNMDFZLMXFGHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine D(4) Receptor Ligand

N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide has been studied as a high-affinity and selective dopamine D(4) receptor ligand. Structural modifications of this compound showed a decrease in dopamine D(4) receptor affinity when the amide bond was altered or the intermediate alkyl chain was elongated (Perrone et al., 2000).

Molecular Structure and Polarizability

Studies on derivatives of this compound have focused on their molar refraction and polarizability. For example, density and refractive index measurements were carried out on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, which showed significant polarizability effects with increased drug concentration (Sawale et al., 2016).

Metabolism and Metabolic Products

Investigations into the metabolism of compounds similar to this compound have identified new metabolic products using mass spectrometry. For instance, different metabolites of N-(Diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide were identified from liver microsomal preparations in rabbits (Cowan et al., 1976).

Molecular Interaction Modeling

The title compound's molecular structure and intermolecular interactions have been a subject of study. For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and characterized, with its molecular structure determined by single crystal X-ray diffraction and DFT calculations. The study highlighted the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Radiosynthesis for PET

The compound has been used in the radiosynthesis of new radiobrominated ligands for 5HT2A receptors, demonstrating its potential as a tracer for positron emission tomography (PET) (Terrière et al., 1997).

Metoclopramide Toxicity Studies

Studies have also focused on the toxicity of related compounds, such as metoclopramide, in different populations including infants (Batts & Munter, 1998).

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-11-4-2-3-9(7-11)14(18)17-13-8-10(16)5-6-12(13)15/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMDFZLMXFGHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.